molecular formula C20H17BrN4O2 B11473299 5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11473299
M. Wt: 425.3 g/mol
InChI Key: PWUVRLQZQNPUFW-UHFFFAOYSA-N
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Description

5-(2-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound featuring a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The pyrrolo[3,4-d]pyrimidine core can be oxidized under specific conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aniline derivative.

Scientific Research Applications

5-(2-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation . This makes it a promising candidate for the development of anti-cancer drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE apart is its specific substitution pattern, which may confer unique binding properties and selectivity for certain kinases, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H17BrN4O2/c1-23-16-12-25(11-13-6-5-9-22-10-13)18(14-7-3-4-8-15(14)21)17(16)19(26)24(2)20(23)27/h3-10,12H,11H2,1-2H3

InChI Key

PWUVRLQZQNPUFW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Br)CC4=CN=CC=C4

Origin of Product

United States

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